2-ブロモ-3,3,3-トリフルオロプロパン酸メチル

概要

説明

Synthesis Analysis

The synthesis of methyl 2-bromo-3,3,3-trifluoropropanoate involves several chemical reactions that allow for the introduction of the trifluoromethyl group. A common method involves the reaction of 2-bromo-3,3,3-trifluoropropene (BrTFP) with active methylenes, which has been applied to the synthesis of (+/-)-trans-trifluoronorcoronamic acid, showcasing high stereoselectivity in the process (Jiang, Zhang, & Xiong, 2003). Another synthesis approach described uses commercially available 2-bromo-3,3,3-trifluoropropene as a starting material, leading to the compound through a two-step process with 60% overall yield, highlighting the synthetic efficiency of this method (Inoue, Shiosaki, & Muramaru, 2014).

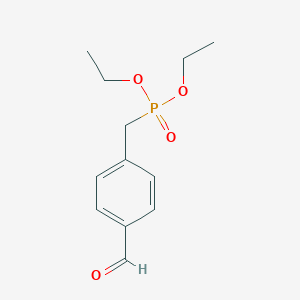

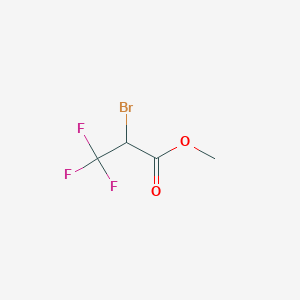

Molecular Structure Analysis

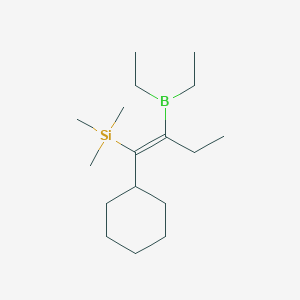

Methyl 2-bromo-3,3,3-trifluoropropanoate's molecular structure is characterized by the presence of a trifluoromethyl group attached to a brominated propane skeleton. This configuration imparts unique electronic and steric properties to the molecule, affecting its reactivity and interaction with other chemical species. Detailed experimental and theoretical studies on substituted trifluoromethylchromones, although not directly related to methyl 2-bromo-3,3,3-trifluoropropanoate, provide insights into the influence of bulky groups like bromine on crystal packing, which can be relevant for understanding the structural aspects of similar compounds (León et al., 2015).

Chemical Reactions and Properties

Methyl 2-bromo-3,3,3-trifluoropropanoate participates in various chemical reactions, such as zinc-mediated coupling reactions with chiral imines, leading to the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters. These reactions demonstrate the compound's utility in synthesizing optically active esters with high diastereomeric excesses (Sekiguchi et al., 2004). Additionally, the compound has been employed in photocatalytic reactions with N-aryl amino acids, showcasing its potential in constructing complex molecules like 4-(difluoromethylidene)-tetrahydroquinolines via photoredox cycles (Zeng, Li, Chen, & Zhou, 2022).

科学的研究の応用

トリフルオロメチル化化合物の合成

2-ブロモ-3,3,3-トリフルオロプロパン酸メチル: is a valuable synthetic building block for introducing the trifluoromethyl group into organic molecules . この機能は、トリフルオロメチル基によって付与される、脂溶性および代謝安定性の向上などのユニークな特性により、医薬品化学において重要です。

ペプチド合成

この化合物は、ペプチド合成における中間体として役立ちます . さまざまなアミノ基との反応性により、新しい医薬品の開発やタンパク質機能の研究に不可欠な複雑なペプチド鎖を構築することができます。

不斉合成

この化合物は、不斉合成に用いられ、高いエナンチオマー過剰率でキラル分子を生成するために使用されます . これらのキラル分子は、生物活性に特定の立体化学が必要な特定の医薬品の製造に不可欠です。

材料科学研究

材料科学では、2-ブロモ-3,3,3-トリフルオロプロパン酸メチルは、ポリマーやその他の材料の特性を改変するために使用されます . フッ素化基の導入により、溶媒耐性や熱安定性などのユニークな特性を持つ材料が得られます。

消火剤開発

また、ハロン化合物の代替として、消火剤の開発にも使用されています . 分解生成物と速度論が研究され、環境への影響と密閉空間での火災抑制の有効性が評価されています。

環境影響調査

この化合物の大気中での分解が研究され、特に地球温暖化やオゾン層破壊への潜在的な寄与など、環境への影響が理解されています . これらの調査は、市場に投入される新しい化学物質が環境的に安全であることを保証するために不可欠です。

Safety and Hazards

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .

作用機序

Mode of Action

It’s primarily used as a reagent in synthetic chemistry .

Biochemical Pathways

The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-bromo-3,3,3-trifluoropropanoate, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .

特性

IUPAC Name |

methyl 2-bromo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNLYVZMYOKODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382057 | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113816-36-7 | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?

A1: Methyl 2-bromo-3,3,3-trifluoropropanoate demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting Methyl 2-bromo-3,3,3-trifluoropropanoate with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.

Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using Methyl 2-bromo-3,3,3-trifluoropropanoate?

A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by Methyl 2-bromo-3,3,3-trifluoropropanoate, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)